molecular formula C13H14ClNO B12819700 6-Chlorospiro[indene-2,4'-piperidin]-1(3H)-one

6-Chlorospiro[indene-2,4'-piperidin]-1(3H)-one

Cat. No.: B12819700
M. Wt: 235.71 g/mol
InChI Key: DFIBCWSUJNGIBD-UHFFFAOYSA-N
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Description

6-Chlorospiro[indene-2,4’-piperidin]-1(3H)-one is a chemical compound characterized by a spirocyclic structure, where an indene and a piperidine ring are fused together

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chlorospiro[indene-2,4’-piperidin]-1(3H)-one typically involves the following steps:

    Formation of the Indene Ring: The indene ring can be synthesized through a series of cyclization reactions starting from suitable precursors such as substituted benzyl halides and alkenes.

    Spirocyclization: The key step involves the formation of the spirocyclic structure. This can be achieved by reacting the indene derivative with a piperidine derivative under specific conditions, such as the presence of a base and a suitable solvent.

    Chlorination: The final step involves the introduction of the chlorine atom at the 6-position of the spirocyclic compound. This can be done using chlorinating agents like thionyl chloride or phosphorus pentachloride.

Industrial Production Methods

Industrial production of 6-Chlorospiro[indene-2,4’-piperidin]-1(3H)-one may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

6-Chlorospiro[indene-2,4’-piperidin]-1(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the spirocyclic structure or reduce any double bonds present in the compound.

    Substitution: The chlorine atom at the 6-position can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce a variety of functional groups at the 6-position.

Scientific Research Applications

6-Chlorospiro[indene-2,4’-piperidin]-1(3H)-one has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific receptors or enzymes.

    Materials Science: Its spirocyclic structure can be utilized in the design of novel materials with specific properties, such as optical or electronic characteristics.

    Biological Studies: The compound can be used as a probe to study biological pathways and interactions, especially those involving spirocyclic compounds.

    Industrial Applications: It can serve as an intermediate in the synthesis of more complex molecules used in various industrial processes.

Mechanism of Action

The mechanism of action of 6-Chlorospiro[indene-2,4’-piperidin]-1(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into unique binding sites, potentially inhibiting or modulating the activity of these targets. The exact pathways and molecular interactions depend on the specific application and target of interest.

Comparison with Similar Compounds

Similar Compounds

    6-Chlorospiro[chroman-4,4’-imidazolidine]-2’,5’-dione: This compound shares a similar spirocyclic structure but differs in the ring systems involved.

    6-Chlorospiro[quinoline-2(1H),3’(2’H)-[1H]indole]-2’,4(3H)-dione: Another spirocyclic compound with different heterocyclic rings.

Uniqueness

6-Chlorospiro[indene-2,4’-piperidin]-1(3H)-one is unique due to its specific combination of an indene and a piperidine ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C13H14ClNO

Molecular Weight

235.71 g/mol

IUPAC Name

6-chlorospiro[3H-indene-2,4'-piperidine]-1-one

InChI

InChI=1S/C13H14ClNO/c14-10-2-1-9-8-13(3-5-15-6-4-13)12(16)11(9)7-10/h1-2,7,15H,3-6,8H2

InChI Key

DFIBCWSUJNGIBD-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC12CC3=C(C2=O)C=C(C=C3)Cl

Origin of Product

United States

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